4-Amino-2-ethylpyridine

Nucleophilic catalysis Acyl transfer reactions Structure-activity relationship

4-Amino-2-ethylpyridine (CAS 50826-64-7) is a bifunctional heterocyclic building block of the aminopyridine class, characterized by a primary amino group at the 4-position and an ethyl substituent at the 2-position of the pyridine ring. The compound has the molecular formula C7H10N2, a molecular weight of 122.17 g/mol, and is a liquid at ambient temperature.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 50826-64-7
Cat. No. B1313794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-ethylpyridine
CAS50826-64-7
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCC1=NC=CC(=C1)N
InChIInChI=1S/C7H10N2/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9)
InChIKeyAKZCAQJRKXGRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-ethylpyridine (CAS 50826-64-7): Procurement and Technical Baseline


4-Amino-2-ethylpyridine (CAS 50826-64-7) is a bifunctional heterocyclic building block of the aminopyridine class, characterized by a primary amino group at the 4-position and an ethyl substituent at the 2-position of the pyridine ring . The compound has the molecular formula C7H10N2, a molecular weight of 122.17 g/mol, and is a liquid at ambient temperature . Key physicochemical parameters include a boiling point of 128-130°C at 4-5 Torr, a predicted density of 1.037±0.06 g/cm³, and a predicted pKa of 9.59±0.30 . The combination of the 4-amino group and the 2-ethyl substituent confers specific electronic and steric properties that differentiate it from other aminopyridine regioisomers and alkyl-substituted analogs, impacting both reactivity and application suitability.

Why 4-Amino-2-ethylpyridine Cannot Be Substituted with Generic Aminopyridines


Generic substitution among aminopyridine derivatives is scientifically inadvisable because the position and nature of substituents on the pyridine ring profoundly alter reactivity, catalytic behavior, and biological activity . Specifically, the 2-ethyl substituent in 4-amino-2-ethylpyridine introduces steric hindrance and electron-donating effects that are absent in unsubstituted 4-aminopyridine or 4-amino-2-methylpyridine. Research on the stability of acylpyridinium cations demonstrates that substituents at the 2-position of the pyridine ring directly impair catalytic activity in acyl transfer reactions relative to analogs lacking this substitution . Furthermore, regioisomeric variations such as 2-amino-4-ethylpyridine (CAS 33252-32-3) exhibit entirely different reactivity profiles due to the altered electronic environment around the nucleophilic amino group . Consequently, replacing 4-amino-2-ethylpyridine with a structurally similar analog without quantitative validation will likely compromise reaction yields, alter selectivity, or invalidate established synthetic protocols.

Quantitative Differentiation Evidence for 4-Amino-2-ethylpyridine (CAS 50826-64-7)


2-Ethyl Substituent Reduces Catalytic Activity Relative to Unsubstituted 4-Aminopyridines

The 2-ethyl substituent in 4-amino-2-ethylpyridine directly impairs catalytic performance in acyl transfer reactions when compared to 4-aminopyridine derivatives lacking 2-position substitution. The stability of acylpyridinium cations, a key determinant of catalytic activity for 4-aminopyridine-based nucleophilic catalysts, is measurably reduced by substituents at the 2-position .

Nucleophilic catalysis Acyl transfer reactions Structure-activity relationship

Commercial Purity Specification: 98% Grade Available for Reproducible Synthesis

4-Amino-2-ethylpyridine is commercially available at a purity specification of 98% (Fluorochem) , which meets or exceeds the 97% standard purity offered by multiple other vendors . While this represents vendor specification rather than direct compound-to-compound differentiation, the availability of ≥98% purity material is relevant for procurement decisions where higher purity minimizes side reactions in sensitive synthetic sequences.

Chemical procurement Quality control Synthetic reproducibility

Regioisomeric Differentiation: 4-Amino-2-ethylpyridine vs. 2-Amino-4-ethylpyridine

The regioisomer 2-amino-4-ethylpyridine (CAS 33252-32-3) differs fundamentally in reactivity from 4-amino-2-ethylpyridine. The nucleophilic center in 2-amino-4-ethylpyridine resides at the exocyclic nitrogen on a carbon adjacent to the ring nitrogen, creating a different electronic environment compared to the 4-position amino group in the target compound. This positional difference alters the compound's behavior as a nucleophile and its suitability as a synthetic intermediate .

Regioisomer Nucleophilicity Substitution pattern

Validated Intermediate in Radiolabeled Synthesis: Defined Role in 14C-Labeled Phenylacetamide

4-Amino-2-ethylpyridine has been specifically employed as a key intermediate in the 4-step synthesis of carbon-14 labeled N-(2-ethyl-3-chloro-4-pyridinyl)-4-(4-chlorophenoxy)phenylacetamide [1]. The synthetic route utilized an amination/cyclization sequence that furnished 2-[14C]-4-amino-2-ethylpyridine from 5-[14C]-1-methoxyhept-1-en-3-yn-5-one and ammonia [1]. This validated application demonstrates the compound's proven utility as a building block in complex, multi-step synthetic sequences where structural fidelity is critical.

Radiolabeling Pharmaceutical intermediate Carbon-14 synthesis

Higher Lipophilicity (XLogP3 = 0.900) vs. 4-Amino-2-methylpyridine

4-Amino-2-ethylpyridine exhibits a calculated XLogP3 value of 0.900 , which is higher than the lipophilicity of 4-amino-2-methylpyridine (estimated XLogP3 approximately 0.5-0.6 based on methyl substitution). The ethyl group increases hydrophobic character relative to the methyl analog, which may influence solubility, membrane permeability in biological assays, and chromatographic retention behavior.

Lipophilicity LogP Physicochemical property

Recommended Application Scenarios for 4-Amino-2-ethylpyridine (CAS 50826-64-7)


Synthesis of 2-Ethyl-Substituted Pyridine-Containing Pharmaceutical Intermediates

4-Amino-2-ethylpyridine is optimally deployed as a building block in synthetic routes where the 2-ethyl substitution pattern is required in the final target molecule. Its validated use as an intermediate in the synthesis of radiolabeled N-(2-ethyl-3-chloro-4-pyridinyl)-4-(4-chlorophenoxy)phenylacetamide demonstrates its compatibility with multi-step sequences involving amination, cyclization, and selective chlorination steps [1]. Users should procure the 98% purity grade (Fluorochem) for sensitive transformations to minimize side-product formation.

Comparative Structure-Activity Relationship (SAR) Studies on Aminopyridine Derivatives

This compound is well-suited for systematic SAR investigations exploring the impact of 2-position alkyl substitution on biological activity or physicochemical properties. Its XLogP3 value of 0.900 distinguishes it from the less lipophilic 4-amino-2-methylpyridine analog , enabling researchers to correlate increased lipophilicity with membrane permeability or target binding. The compound should be used in head-to-head comparative assays with 4-aminopyridine and 4-amino-2-methylpyridine to quantify the contribution of ethyl substitution to potency, selectivity, or pharmacokinetic parameters.

Non-Catalytic Synthetic Transformations Where 2-Substitution Is Non-Detrimental

Given that 2-position substituents impair nucleophilic catalytic activity in acyl transfer reactions , 4-amino-2-ethylpyridine should not be selected for applications requiring supernucleophilic catalysis (where DMAP or unsubstituted 4-aminopyridines are superior). Instead, it is appropriate for synthetic transformations where the amino group participates in stoichiometric reactions (e.g., amide bond formation, Schiff base synthesis, diazotization) and the 2-ethyl group does not interfere with or is actively required for the reaction outcome.

Chromatographic Method Development and Analytical Reference Standards

The compound's distinct chromatographic behavior, driven by its specific substitution pattern and XLogP3 of 0.900 , makes it useful as an analytical reference for HPLC method development targeting aminopyridine derivatives. Its retention characteristics can serve as a benchmark for separating structurally similar impurities or analogs in quality control workflows for pharmaceutical manufacturing processes involving pyridine-containing intermediates.

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